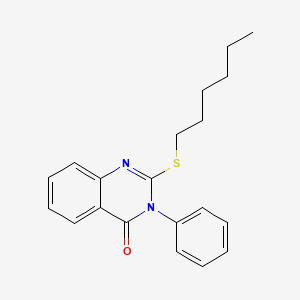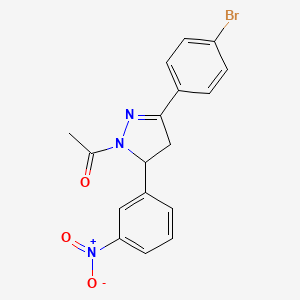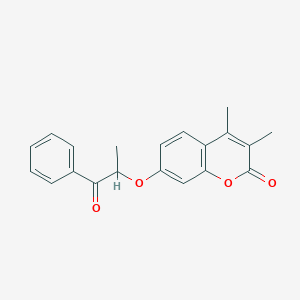
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as DMOG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) activity.
Wirkmechanismus
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one acts as a competitive inhibitor of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in the HIF-1α protein. This hydroxylation marks HIF-1α for degradation by the proteasome, preventing its accumulation and activation. By inhibiting prolyl hydroxylase enzymes, this compound stabilizes HIF-1α and promotes its nuclear translocation, where it binds to hypoxia-response elements in target genes and activates their expression.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects in various cell types and animal models. These include increased angiogenesis, erythropoiesis, and glucose uptake, as well as decreased apoptosis and inflammation. This compound has also been shown to protect against ischemic injuries in the heart, brain, and kidney, and to inhibit cancer cell proliferation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has several advantages for lab experiments, including its high potency and specificity, its ability to induce HIF activation under normoxic conditions, and its relatively low toxicity. However, this compound also has some limitations, such as its instability in aqueous solutions, its potential for off-target effects, and its limited solubility in some organic solvents.
Zukünftige Richtungen
There are several future directions for the use of 3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one in scientific research. These include the development of more stable and specific prolyl hydroxylase inhibitors, the investigation of the role of HIF in aging and neurodegenerative diseases, and the exploration of the therapeutic potential of this compound in ischemic injuries and cancer. Additionally, the use of this compound in combination with other drugs or gene therapies may enhance its efficacy and reduce its limitations.
Synthesemethoden
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one can be synthesized through a multistep process involving the condensation of 3,4-dimethyl-2-hydroxyacetophenone with 2-bromo-1-phenylethanol, followed by oxidation and cyclization reactions. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively used in scientific research to study the role of HIF in various physiological and pathological conditions. It has been shown to induce HIF-1α stabilization and activation, leading to increased expression of HIF target genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been used to investigate the role of HIF in cancer progression, inflammation, and ischemic injuries.
Eigenschaften
IUPAC Name |
3,4-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-13(2)20(22)24-18-11-16(9-10-17(12)18)23-14(3)19(21)15-7-5-4-6-8-15/h4-11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYRRGRUGPCPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


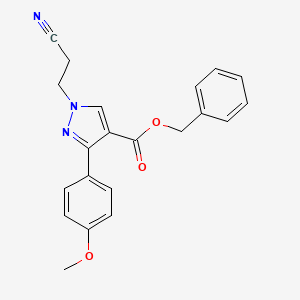
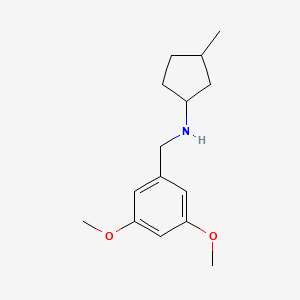
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B5237142.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
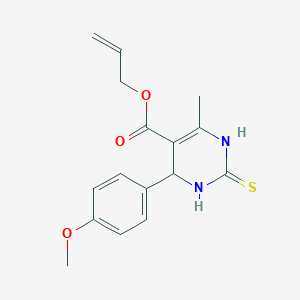
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)
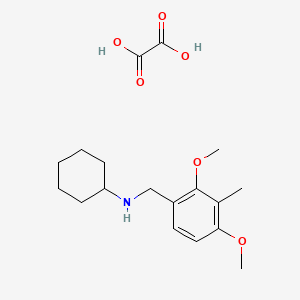

![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)
